molecular formula C9H10N4O3S B2551427 Methyl 2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetate CAS No. 891118-49-3

Methyl 2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetate

Cat. No.: B2551427
CAS No.: 891118-49-3
M. Wt: 254.26
InChI Key: KKLLGTAZQJNUHY-UHFFFAOYSA-N
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Description

Methyl 2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetate is a useful research compound. Its molecular formula is C9H10N4O3S and its molecular weight is 254.26. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Amino Derivatives of Triazolopyrimidine

Research demonstrates the synthesis of amino derivatives through heterocyclization processes involving specific thiosemicarbazides. This process leads to the formation of compounds like 5,7-dimethyl-2-R-amino[1,2,4]triazolo[1,5-a]pyrimidines, showcasing the compound's role in facilitating Dimroth rearrangement and stabilizing the molecule via hydrogen bonding within the pyrimidine ring (R. I. Vas’kevich et al., 2006).

Mechanisms of Isomerization and Rearrangement

Investigations into isomerizations akin to Dimroth rearrangement reveal the formation of s-triazolo[1,5-c]pyrimidines from pyrimidin-4-ylhydrazines and orthoesters, detailing the steps involved in these transitions. This highlights the compound's utility in studying the influence of methyl groups on reaction pathways and the differentiation of compound systems via spectroscopic methods (D. J. Brown & T. Nagamatsu, 1978).

Anomalous Cyclization Processes

Another study focuses on the anomalous cyclization of certain pyrimidin-2-ylhydrazones, leading to the production of triazolopyrimidine derivatives. The research provides insights into the methylation-induced transformation mechanisms, illustrating the compound's role in understanding carbene-like intermediate rearrangements (A. V. Erkin & V. Krutikov, 2007).

Antiviral Drug Synthesis

One significant application involves the synthesis of intermediates for antiviral drugs, such as Triazid®, under solvent-free conditions in supercritical carbon dioxide. This process, which involves condensation of 3H-1,2,4-triazol-5-amine with ethyl acetoacetate, showcases the compound's potential in creating environmentally friendly pharmaceutical synthesis routes (A. Baklykov et al., 2019).

Coordination Complexes and Antioxidant Activity

Research into Cu(II) coordination complexes derived from triazolopyrimidine compounds indicates the formation of "solvent-induced" polymorphs with distinct hydrogen-bonded architectures. These complexes were evaluated for their antioxidant properties, demonstrating the compound's application in developing new materials with potential health benefits (K. Chkirate et al., 2020).

Future Directions

Given the wide range of biological activities of 1,2,4-triazole and pyrimidine derivatives, this compound could potentially have interesting biological properties worth exploring in future research .

Properties

IUPAC Name

methyl 2-[(5-methyl-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O3S/c1-5-3-6(14)10-8-11-12-9(13(5)8)17-4-7(15)16-2/h3H,4H2,1-2H3,(H,10,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKLLGTAZQJNUHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC2=NN=C(N12)SCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.